2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone core, which is substituted with an azepane ring and a naphthalene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Naphthalene Moiety: This step often involves the use of a Suzuki coupling reaction, where a naphthyl boronic acid or ester is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The naphthalene and azepane substituents can be modified through various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation might involve alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may confer activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, if the compound acts as an enzyme inhibitor, it might block the activity of a key enzyme involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
- 2-(morpholin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
- 2-(pyrrolidin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
Uniqueness
Compared to these similar compounds, 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one features an azepane ring, which may confer different steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a unique and valuable molecule for research and development.
Properties
Molecular Formula |
C21H23N3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6-naphthalen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C21H23N3O/c25-21-12-11-20(19-10-9-17-7-3-4-8-18(17)15-19)22-24(21)16-23-13-5-1-2-6-14-23/h3-4,7-12,15H,1-2,5-6,13-14,16H2 |
InChI Key |
AIXSEHUPEPQVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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